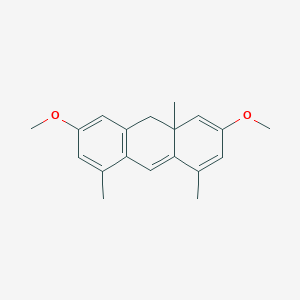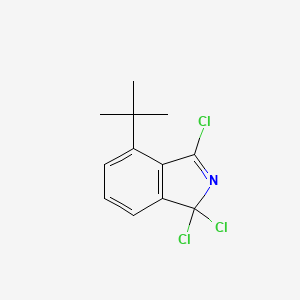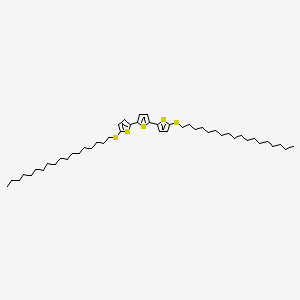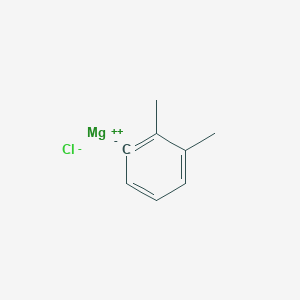![molecular formula C62H58O7 B14249537 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol CAS No. 364358-07-6](/img/structure/B14249537.png)
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central phenoxy group with five ethynyl-linked 4-methoxyphenyl groups and an undecanol chain, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol involves multiple steps, starting with the preparation of the core phenoxy structure. The synthetic route typically includes:
Formation of the Phenoxy Core: The phenoxy core is synthesized through a series of reactions involving phenol derivatives and ethynyl groups.
Attachment of 4-Methoxyphenyl Groups: The 4-methoxyphenyl groups are attached to the phenoxy core via ethynyl linkages using palladium-catalyzed coupling reactions.
Addition of the Undecanol Chain: The final step involves the attachment of the undecanol chain to the phenoxy core, typically through esterification or etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The phenoxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol involves interactions with molecular targets such as enzymes and receptors. The ethynyl and methoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through modulation of enzyme activity and receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecyl 4-(undecyloxy)benzoate
- 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecyl undec-10-enoate
- 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecyl octanoate
Uniqueness
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol is unique due to its specific combination of functional groups and structural arrangement. This uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
364358-07-6 |
|---|---|
Fórmula molecular |
C62H58O7 |
Peso molecular |
915.1 g/mol |
Nombre IUPAC |
11-[2,3,4,5,6-pentakis[2-(4-methoxyphenyl)ethynyl]phenoxy]undecan-1-ol |
InChI |
InChI=1S/C62H58O7/c1-64-52-30-15-47(16-31-52)25-40-57-58(41-26-48-17-32-53(65-2)33-18-48)60(43-28-50-21-36-55(67-4)37-22-50)62(69-46-14-12-10-8-6-7-9-11-13-45-63)61(44-29-51-23-38-56(68-5)39-24-51)59(57)42-27-49-19-34-54(66-3)35-20-49/h15-24,30-39,63H,6-14,45-46H2,1-5H3 |
Clave InChI |
WOISGADVUVZPEH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)OC)C#CC4=CC=C(C=C4)OC)OCCCCCCCCCCCO)C#CC5=CC=C(C=C5)OC)C#CC6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)

![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)
![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)

![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)

![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)

![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
